molecular formula C18H22F2N4 B7008896 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine

Cat. No.: B7008896
M. Wt: 332.4 g/mol
InChI Key: HSBPWMHFOQTPSF-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and biological activity.

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4/c1-13(14-5-6-16(18(19)20)22-12-14)23-15-7-10-24(11-8-15)17-4-2-3-9-21-17/h2-6,9,12-13,15,18,23H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBPWMHFOQTPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine typically involves multiple steps, including the introduction of the difluoromethyl group and the formation of the piperidine ring. One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. These reagents facilitate the formation of C(sp^2)–CF_2H and C(sp^3)–CF_2H bonds under both stoichiometric and catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of metal-based catalysts and specific reaction conditions to streamline the process. The precise site-selective installation of the difluoromethyl group onto large biomolecules, such as proteins, is an exciting development in this field .

Chemical Reactions Analysis

Types of Reactions

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine and piperidine rings.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine stands out due to its specific combination of a difluoromethyl group with a pyridine and piperidine ring. This structure imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

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